Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine
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Overview
Description
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes, particularly in cross-coupling reactions. This compound is part of a broader class of biaryl phosphine ligands that have been extensively studied for their applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Phosphine Group: The phosphine group is introduced via a lithiation reaction followed by the addition of chlorophosphine.
Substitution with Cyclohexyl Groups: The cyclohexyl groups are introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine undergoes several types of chemical reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with various metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as lithium diisopropylamide (LDA) and Grignard reagents are commonly used.
Coordination: Transition metals like palladium, platinum, and rhodium are frequently involved.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-ligand complexes.
Scientific Research Applications
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials science for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and enhancing their reactivity in catalytic cycles. The steric bulk of the compound prevents unwanted side reactions, while its electron-donating properties increase the electron density on the metal center, facilitating various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl di-tert-butylphosphine: Similar in structure but with different substituents, leading to variations in steric and electronic properties.
JohnPhos: Another biaryl phosphine ligand with different substituents, used in similar catalytic applications.
®-2,2′-Bis[bis(3,5-di-tert-butyl)phosphino]-6,6′-dimethoxy-1,1′-biphenyl: A chiral ligand used in asymmetric synthesis.
Uniqueness
Di-tert-butyl(2’,4’,6’-tricyclohexyl-3-methoxy-6-methyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties. This makes it particularly effective in stabilizing metal centers and enhancing their reactivity, which is crucial for efficient catalytic processes.
Properties
Molecular Formula |
C40H61OP |
---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-(2,4,6-tricyclohexylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C40H61OP/c1-28-24-25-35(41-8)38(42(39(2,3)4)40(5,6)7)36(28)37-33(30-20-14-10-15-21-30)26-32(29-18-12-9-13-19-29)27-34(37)31-22-16-11-17-23-31/h24-27,29-31H,9-23H2,1-8H3 |
InChI Key |
YJLZLGRSPUXGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C3CCCCC3)C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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